1-(3-Chloropropyl)cyclopropane-1-carbonylchloride
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Overview
Description
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride can be synthesized through several methods. One common route involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) to form cyclopropanecarbonyl chloride. This intermediate is then reacted with 3-chloropropanol in the presence of a base, such as triethylamine, to yield 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride.
Industrial Production Methods
In industrial settings, the production of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Hydrolysis: The compound can be hydrolyzed to form 1-(3-chloropropyl)cyclopropanecarboxylic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine).
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Amides: Formed from substitution with amines.
Esters: Formed from substitution with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Alcohols: Formed from reduction.
Scientific Research Applications
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme mechanisms and protein interactions.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-chloropropyl)cyclopropane-1-carbonyl chloride involves its reactivity due to the strained cyclopropane ring and the electrophilic carbonyl chloride group. The compound can act as an alkylating agent, forming covalent bonds with nucleophiles. This reactivity is utilized in various chemical transformations and synthesis processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarbonyl chloride: A simpler analog without the 3-chloropropyl group.
Cyclobutanecarbonyl chloride: A four-membered ring analog.
Cyclohexanecarbonyl chloride: A six-membered ring analog.
Uniqueness
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride is unique due to the presence of both the strained cyclopropane ring and the reactive carbonyl chloride group, making it a versatile intermediate in organic synthesis. Its 3-chloropropyl group adds further reactivity and potential for diverse chemical transformations.
Properties
Molecular Formula |
C7H10Cl2O |
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Molecular Weight |
181.06 g/mol |
IUPAC Name |
1-(3-chloropropyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C7H10Cl2O/c8-5-1-2-7(3-4-7)6(9)10/h1-5H2 |
InChI Key |
VMNSUZDLANMALX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CCCCl)C(=O)Cl |
Origin of Product |
United States |
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